molecular formula C24H31N3O B3845775 4-[1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-yl]morpholine

4-[1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-yl]morpholine

Cat. No.: B3845775
M. Wt: 377.5 g/mol
InChI Key: FLMSCWWEWBLSPV-UHFFFAOYSA-N
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Description

4-[1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-yl]morpholine is a complex organic compound that features a combination of carbazole, piperidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-yl]morpholine typically involves multiple steps, starting with the preparation of 9-ethylcarbazole. This can be achieved through the alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 9-ethylcarbazole is then subjected to a formylation reaction to introduce a formyl group at the 3-position, yielding 9-ethylcarbazol-3-carbaldehyde.

Next, the 9-ethylcarbazol-3-carbaldehyde undergoes a reductive amination reaction with piperidine to form 1-[(9-ethylcarbazol-3-yl)methyl]piperidine. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole, piperidine, and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-[1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: A simpler analog that lacks the piperidine and morpholine moieties.

    1-[(9-Ethylcarbazol-3-yl)methyl]piperidine: An intermediate in the synthesis of the target compound.

    4-(Morpholin-4-yl)piperidine: Another related compound with different substituents on the piperidine ring.

Uniqueness

4-[1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-yl]morpholine is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[1-[(9-ethylcarbazol-3-yl)methyl]piperidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-2-27-23-8-4-3-7-21(23)22-16-19(9-10-24(22)27)17-25-11-5-6-20(18-25)26-12-14-28-15-13-26/h3-4,7-10,16,20H,2,5-6,11-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMSCWWEWBLSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCCC(C3)N4CCOCC4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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